N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked to a sulfanyl acetamide group and a 2-phenylpyrazolo[1,5-a]pyrazine moiety. This compound combines multiple pharmacophoric elements: the benzodioxin ring contributes to aromatic interactions, the pyrazolo-pyrazine system may enhance binding to biological targets, and the sulfanyl bridge could modulate solubility or metabolic stability.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c27-21(24-16-6-7-19-20(12-16)29-11-10-28-19)14-30-22-18-13-17(15-4-2-1-3-5-15)25-26(18)9-8-23-22/h1-9,12-13H,10-11,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTYHAVMPFQAOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=CN4C3=CC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a novel compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition and its implications in treating various diseases.
Chemical Structure and Synthesis
The compound features a unique structure that combines a benzodioxin moiety with a phenylpyrazolo group linked by a sulfanyl acetamide. The synthesis typically involves multi-step organic reactions:
- Formation of the Benzodioxin Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Sulfonyl Group : Achieved through sulfonation reactions using sulfonyl chlorides.
- Formation of the Pyrazolo Moiety : Involves cyclization with suitable precursors.
Enzyme Inhibition Studies
Recent studies have assessed the inhibitory potential of this compound against key enzymes involved in metabolic disorders:
-
α-Glucosidase Inhibition :
- The compound demonstrated significant inhibitory activity against α-glucosidase, which is crucial for carbohydrate metabolism.
- IC50 values were determined to evaluate potency, with lower values indicating higher efficacy.
-
Acetylcholinesterase Inhibition :
- This enzyme plays a critical role in neurotransmission and is a target in Alzheimer's disease treatment.
- Preliminary results suggest that the compound may exhibit moderate inhibitory effects, warranting further investigation.
Case Studies and Experimental Findings
A series of in vitro and in vivo experiments have been conducted to evaluate the biological activity of this compound:
-
In Vitro Studies :
- Various concentrations were tested against α-glucosidase and acetylcholinesterase enzymes.
- Results indicated a concentration-dependent inhibition pattern.
-
In Vivo Studies :
- Animal models were utilized to assess the therapeutic potential in diabetes and cognitive disorders.
- Biochemical parameters such as fasting glucose levels and cholinergic activity were measured.
Data Table: Enzyme Inhibition Potency
| Enzyme | IC50 Value (µM) | Mode of Inhibition |
|---|---|---|
| α-Glucosidase | 12.5 | Non-competitive |
| Acetylcholinesterase | 25.0 | Competitive |
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme Binding : The compound likely binds to active sites on enzymes, inhibiting their function.
- Receptor Modulation : Interaction with specific receptors may alter signaling pathways involved in metabolic regulation.
Comparison with Similar Compounds
(a) N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide ()
- Structure : Simplified analog lacking the pyrazolo-pyrazine and sulfanyl groups.
- Key Data : Molecular weight 194.08 g/mol; ¹H-NMR shows a singlet for the acetamide methyl group (δ 2.11) and aromatic protons (δ 6.76–7.09) .
- Comparison : The absence of the pyrazolo-pyrazine-sulfanyl unit reduces molecular complexity and likely diminishes target affinity. The simpler structure may confer higher solubility but lower biological activity.
(b) 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid ()
- Structure : Carboxylic acid derivative with anti-inflammatory activity.
- Key Data : Comparable potency to ibuprofen in carrageenan-induced edema assays .
Pyrazolo-Pyrazine Derivatives
(a) N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide ()
(b) FK453 and FK838 ()
- Structures : Pyrazolo[1,5-a]pyridine derivatives with piperidyl and dihydropyridazine substituents.
- Comparison: The pyridine core in FK453/FK838 differs from the pyrazine in the target compound, altering electronic properties.
Sulfanyl Acetamide Derivatives ()
(b) N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-oxadiazol-2-yl]sulfanyl}acetamides ()
- Structure : Oxadiazole-based analogs with antibacterial activity.
- Key Data : Compounds 8a-k showed MIC values of 4–16 µg/mL against S. aureus and E. coli; low cytotoxicity (hemolytic activity <15%) .
- Comparison : The target compound’s pyrazolo-pyrazine ring may offer superior steric complementarity to bacterial targets compared to oxadiazoles.
Antibacterial Activity
- Key Contrast : Oxadiazole derivatives () rely on thioether linkages for membrane disruption, whereas the pyrazolo-pyrazine’s planar structure may intercalate into DNA or inhibit enzymes .
Anti-Inflammatory Potential
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid () : Highlights the benzodioxin core’s role in COX inhibition. The target compound’s additional groups may modulate selectivity for COX-2 or other inflammatory mediators .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Spectral Data Highlights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
